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Compound of Interest

Compound Name: LY-2584702 free base

Cat. No.: B1662125

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective, ATP-competitive p70
S6 kinase (p70S6K) inhibitor, LY-2584702. It includes a detailed summary of its synonyms and
alternative names, key quantitative data, detailed experimental protocols, and visualizations of
its signaling pathway and experimental workflows.

Synonyms and Alternative Names

LY-2584702 is known by several identifiers, which are crucial for comprehensive literature and
database searches. These names encompass its free base form, tosylate salt, and various
database and commercial identifiers.
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Category Namel/ldentifier

Free Base LY-2584702

LY-2584702 free base

Tosylate Salt LY-2584702 tosylate

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-
IUPAC Name methyl-1H-imidazol-2-yl]piperidin-1-yl]-1H-
pyrazolo[3,4-d]pyrimidine

CAS Number 1082949-67-4 (free base)

1082949-68-5 (tosylate)

Code Name LYS6K?2

Other Identifiers p70S6K Inhibitor LY2584702, LY 2584702

Quantitative Data Summary

LY-2584702 is a potent inhibitor of p70S6K with significant activity in both enzymatic and cell-
based assays. Its efficacy has also been demonstrated in preclinical in vivo models.

Parameter Value Conditions

ATP-competitive enzyme
ICs0 (p70S6K, cell-free) 4 nM

assay[1][2][3]
Inhibition of S6 ribosomal
ICso0 (pS6, HCT116 cells) 0.1-0.24 uMm ] )
protein phosphorylation[1][3]
o HCT116 colon carcinoma
TMEDso (in vivo) 2.3 mg/kg
xenograft model[4]
o HCT116 colon carcinoma
TMEDogo (in vivo) 10 mg/kg

xenograft model[4]

o Selective against a panel of 83 S
Selectivity ] Ubiquitin kinase panel[5]
other kinases
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Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of
p70S6K and a typical experimental workflow for evaluating LY-2584702.
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Caption: p70S6K Signaling Pathway and Inhibition by LY-2584702.
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Caption: Experimental Workflow for LY-2584702 Evaluation.
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Caption: Relationship Between LY-2584702 Synonyms.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are
synthesized from publicly available information and should be adapted as necessary for

specific laboratory conditions.

In Vitro p70S6K Kinase Assay

This protocol is for determining the in vitro inhibitory activity of LY-2584702 against p70S6K.
o Reagent Preparation:

o Prepare a 1x Kinase Assay Buffer by diluting a 5x stock (e.g., 200mM Tris-HCI pH 7.5,
100mM MgClz, 0.5 mg/ml BSA) with sterile distilled water.

o Prepare a stock solution of LY-2584702 in DMSO. Create serial dilutions in 1x Kinase
Assay Buffer to achieve the desired final concentrations. The final DMSO concentration

should not exceed 1%.
o Thaw recombinant active p70S6K enzyme, S6K substrate peptide, and ATP on ice.
o Assay Procedure:

o In a 96-well plate, add 12.5 pL of a master mix containing 1x Kinase Assay Buffer, 500 uM
ATP, and 1 mg/mL S6K1 substrate to each well.

o Add 2.5 L of the diluted LY-2584702 or vehicle control (for positive and negative controls)

to the appropriate wells.

o Initiate the reaction by adding 10 pL of diluted p70S6K enzyme to each well, except for the

"blank" control.

[e]

Incubate the plate at 30°C for 45 minutes.

» Signal Detection (using ADP-Glo™ as an example):
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o Terminate the kinase reaction by adding 25 pL of ADP-Glo™ Reagent to each well.
Incubate at room temperature for 45 minutes.

o Add 50 pL of Kinase Detection Reagent to each well and incubate at room temperature for
another 45 minutes.

o Measure luminescence using a plate reader. The signal is proportional to the amount of
ADP produced and inversely proportional to the inhibitory activity of LY-2584702.

o Data Analysis:
o Subtract the "blank” value from all other readings.

o Calculate the percent inhibition for each concentration of LY-2584702 relative to the
positive control (no inhibitor).

o Determine the ICso value by plotting the percent inhibition against the log of the inhibitor
concentration and fitting the data to a four-parameter logistic curve.

Western Blot for Phospho-S6 in HCT116 Cells

This protocol describes the detection of phosphorylated S6 ribosomal protein (pS6) in HCT116
cells following treatment with LY-2584702.

o Cell Culture and Treatment:
o Culture HCT116 cells in an appropriate medium until they reach 70-80% confluency.

o Treat the cells with varying concentrations of LY-2584702 or vehicle (DMSO) for a
specified time (e.g., 24 hours).

e Lysate Preparation:
o Place the culture dish on ice and wash the cells with ice-cold PBS.

o Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and
phosphatase inhibitors.
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o Scrape the cells and transfer the lysate to a microcentrifuge tube.
o Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

o Collect the supernatant and determine the protein concentration using a BCA assay.

» SDS-PAGE and Protein Transfer:
o Denature 20-30 ug of protein from each sample by boiling in Laemmli sample buffer.
o Separate the proteins by SDS-PAGE on a polyacrylamide gel.
o Transfer the separated proteins to a nitrocellulose or PVYDF membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

[¢]

Incubate the membrane with a primary antibody specific for phospho-S6 (e.g.,
Ser235/236) overnight at 4°C with gentle agitation.

[¢]

Wash the membrane three times with TBST for 5 minutes each.

[e]

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

[e]

Wash the membrane again three times with TBST.

e Detection and Analysis:

[¢]

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

[¢]

Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

[e]

To normalize for protein loading, the membrane can be stripped and re-probed with an
antibody for total S6 or a housekeeping protein like a-Tubulin.

[e]

Quantify the band intensities using densitometry software.
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HCT116 Xenograft Model

This protocol outlines the procedure for establishing and utilizing an HCT116 xenograft mouse
model to evaluate the in vivo efficacy of LY-2584702.

o Cell Preparation and Implantation:
o Harvest HCT116 cells during their exponential growth phase.

o Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final
concentration of 1 x 107 cells per 100 pL.

o Subcutaneously inject 100 pL of the cell suspension into the flank of immunocompromised
mice (e.g., female SCID or athymic nude mice).

e Tumor Growth and Treatment Initiation:
o Monitor the mice for tumor formation.

o When the mean tumor volume reaches 100-150 mm3, randomize the mice into treatment
and control groups.

o Measure tumor dimensions with calipers and calculate the volume using the formula:
Volume = (length x width?) / 2.

e Drug Administration and Monitoring:

o Administer LY-2584702 orally at the desired doses (e.g., 2.5 mg/kg or 12.5 mg/kg, twice
daily)[4]. The vehicle control should be administered to the control group.

o Measure tumor volumes and body weights twice weekly throughout the study.
e Endpoint and Data Analysis:

o The study can be concluded when the tumors in the control group reach a predetermined
size (e.g., 2000 mm3) or after a specific duration.
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o Calculate the tumor growth inhibition (%T/C) for each treatment group compared to the
control group.

o Statistically analyze the differences in tumor growth between the groups to determine the
efficacy of LY-2584702.

o The threshold minimum effective dose (TMED) can be calculated based on the dose-
response data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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